molecular formula C15H12N2O4S B3002090 3-[(4-methoxyphenyl)sulfonyl]-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 931313-84-7

3-[(4-methoxyphenyl)sulfonyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B3002090
CAS No.: 931313-84-7
M. Wt: 316.33
InChI Key: RYYYTJMQJPHLEU-UHFFFAOYSA-N
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Description

The compound “3-[(4-methoxyphenyl)sulfonyl]-4H-pyrido[1,2-a]pyrimidin-4-one” is a type of 4H-pyrido[1,2-a]pyrimidin-4-one . It exhibits versatile biological activities, such as CXCR3 antagonism, HLE inhibition, MexAB-OprM specific efflux pump inhibition, potent 5-HT6 antagonists, and acetylcholinesterase inhibition .


Synthesis Analysis

An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%). This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance .


Chemical Reactions Analysis

The compound undergoes a metal-free C-3 chalcogenation reaction to synthesize diversely orchestrated 3-ArS/ArSe derivatives . Preliminary experimental investigation suggests a radical mechanistic pathway for these transformations .

Scientific Research Applications

Synthesis and Chemical Properties

  • Eco-Friendly Synthesis and Corrosion Inhibition : Pyridopyrimidinones derivatives, including 3-[(4-methoxyphenyl)sulfonyl]-4H-pyrido[1,2-a]pyrimidin-4-one, have been synthesized and evaluated for their role as corrosion inhibitors for carbon steel. These compounds exhibit mixed-type inhibition properties, adhering to the Langmuir adsorption isotherm, and their effectiveness increases with concentration (Abdallah, Shalabi, & Bayoumy, 2018).

  • Regioselective Sulfenylation : A method for sulfenylation of 4H-pyrido[1,2-a]pyrimidin-4-ones, including this compound, using sulfonyl hydrazides, has been developed. This process is iodine-catalyzed and maintains high regioselectivity and good functional-group tolerance (Liu et al., 2017).

  • Synthesis of Fused Polycyclic Pyrimidines : This compound is used in the synthesis of fused polycyclic pyrimidines, highlighting its utility in creating complex organic structures with potential biological activities (Harutyunyan, 2016).

Biological Applications

  • Antitumor Activity : Research into tricyclic thieno[2,3-d]pyrimidin-4(3H)-ones, structurally similar to this compound, has shown promising effects on melanin synthesis in murine B16 cells. These findings suggest potential applications in drug discovery and development (Nie et al., 2018).

  • Aldose Reductase Inhibitors with Antioxidant Properties : Derivatives of pyrido[1,2-a]pyrimidin-4-one, including those similar to this compound, have been tested as aldose reductase inhibitors. These compounds show significant antioxidant properties and are active in the micromolar range, suggesting potential therapeutic applications (La Motta et al., 2007).

Properties

IUPAC Name

3-(4-methoxyphenyl)sulfonylpyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4S/c1-21-11-5-7-12(8-6-11)22(19,20)13-10-16-14-4-2-3-9-17(14)15(13)18/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYYTJMQJPHLEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC=CN3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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